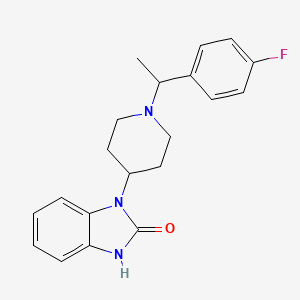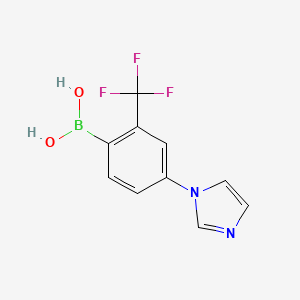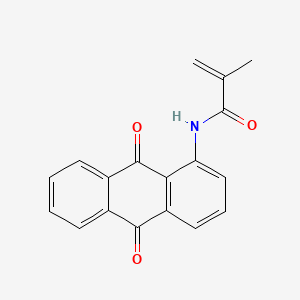
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an anthracene moiety and a propenamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of anthracene-9,10-dione with a suitable amine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the propenamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis. These methods often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to its dihydro form, altering the compound’s electronic properties.
Substitution: The propenamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable and vibrant color properties.
Mechanism of Action
The mechanism by which 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of these targets. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- stands out due to its unique combination of an anthracene moiety and a propenamide group. Similar compounds include:
- 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3-phenyl-
- 2-Propenamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- 2-Propenamide, N-[4-(butylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
10261-22-0 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H13NO3/c1-10(2)18(22)19-14-9-5-8-13-15(14)17(21)12-7-4-3-6-11(12)16(13)20/h3-9H,1H2,2H3,(H,19,22) |
InChI Key |
XFCJJPMAGADFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


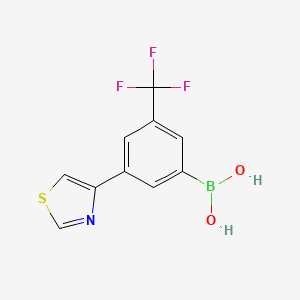
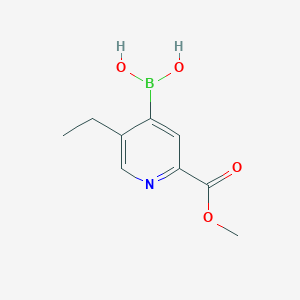

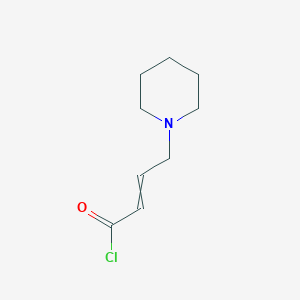
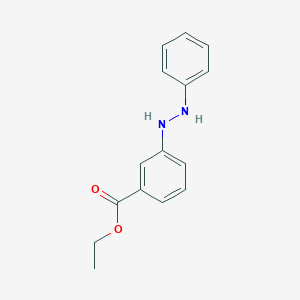

![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)
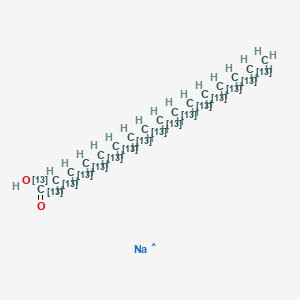
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)
